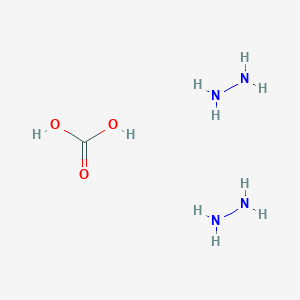

Dihydrazinecarbonate

Description

Properties

Molecular Formula |

CH10N4O3 |

|---|---|

Molecular Weight |

126.12 g/mol |

IUPAC Name |

carbonic acid;hydrazine |

InChI |

InChI=1S/CH2O3.2H4N2/c2-1(3)4;2*1-2/h(H2,2,3,4);2*1-2H2 |

InChI Key |

SHOTZAAGWLBZQV-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(O)O.NN.NN |

Origin of Product |

United States |

Synthetic Methodologies for Dihydrazinecarbonate

Established Reaction Pathways for Dihydrazinecarbonate Synthesis

The primary and most well-documented method for synthesizing this compound involves the direct reaction of hydrazine (B178648) with carbon dioxide. google.com Historically, it has been known that reacting hydrazine solutions with carbon dioxide, particularly in the presence of a significant amount of water, results in a mixture of carbazic acid and hydrazinium (B103819) carbazate (B1233558). google.com The ratio of hydrazine to carbon dioxide in the resulting product is not always constant under these conditions. google.comgoogle.com

A key development in the synthesis of a purer form of this compound, where the hydrazine and carbon dioxide exist in a 2:1 ratio, involves the use of high-pressure carbon dioxide with liquid hydrazine. google.comgoogle.com This method aims to produce a powder form of the compound with minimal water and by-products. google.com The pressure for this reaction is a critical parameter, with a preferable range of 0.3 MPa to 100 MPa. google.com Pressures below 0.3 MPa tend to produce a sticky, gel-like precipitate rather than the desired powder. google.com

Another established pathway involves the reaction of transition metal ammonium (B1175870) double sulphates with hydrazine hydrate (B1144303) in the presence of atmospheric carbon dioxide. ias.ac.in This process leads to the formation of crystalline compounds with a general formula of N₂H₅[M(N₂H₃COO)₃]·H₂O, where M can be iron, cobalt, or nickel. ias.ac.in The reaction proceeds through several intermediate stages. ias.ac.in

| Reactants | Key Conditions | Product Characteristics | Reference |

|---|---|---|---|

| Hydrazine solution, Carbon dioxide | Presence of >46 wt% water | Mixture of carbazic acid and hydrazinium carbazate; variable reactant ratio | google.comgoogle.com |

| Liquid hydrazine, High-pressure carbon dioxide | 0.3 MPa to 100 MPa pressure | Pure this compound powder (2:1 hydrazine to CO2 ratio) | google.com |

| Transition metal ammonium double sulphates, Hydrazine hydrate | Presence of atmospheric carbon dioxide | Crystalline metal-hydrazido carbonate complexes | ias.ac.in |

Exploration of Novel this compound Preparation Techniques

The quest for more efficient and sustainable synthetic methods has led to the exploration of novel preparation techniques for various chemical compounds, some of which could be conceptually applied to this compound synthesis. Electrochemical synthesis, or electrosynthesis, presents a promising green alternative to traditional chemical methods. gamry.comenergieinstitut-linz.at This technique uses electricity to drive chemical reactions, offering precise control over reaction parameters like potential and current. gamry.com It has been successfully employed for producing a wide range of materials, including organic compounds and for processes like carbon dioxide reduction. gamry.comsydney.edu.au The application of electrosynthesis could potentially enable the direct reaction of hydrazine and carbon dioxide under controlled electrochemical conditions, possibly leading to higher purity and yield of this compound.

Another innovative approach is plasma-electrochemical synthesis, which combines plasma technology with electrochemistry. sydney.edu.au This method uses renewably generated plasmas to initiate radical reactions at interfaces, offering a pathway to electrify chemical synthesis and simplify energy-intensive routes. sydney.edu.au This technique is being explored for nitrogen fixation and the conversion of greenhouse gases into useful organic compounds, suggesting its potential applicability for the synthesis of hydrazine derivatives like this compound from simple precursors. sydney.edu.au

Furthermore, the development of novel synthetic routes often involves the use of unique catalysts or reaction media. For instance, the synthesis of certain nitrogen-containing heterocyclic compounds has been achieved through carbonylation reactions using carbon dioxide as a C1 source, which is a greener alternative to toxic reagents like carbon monoxide. mdpi.com Such catalytic systems could be adapted for the carboxylation of hydrazine to form this compound.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. The formation of this compound from hydrazine and carbon dioxide is fundamentally a nucleophilic addition reaction. The nitrogen atom in hydrazine acts as a nucleophile, attacking the electrophilic carbon atom of carbon dioxide.

In the reaction of hydrazine with carbon dioxide in aqueous solutions, the initial step is likely the formation of carbazic acid (H₂NNHCOOH). google.comdtic.mil This can then react with another molecule of hydrazine to form hydrazinium carbazate (N₂H₅⁺ H₂NNCOO⁻). google.com When a 2:1 ratio of hydrazine to carbon dioxide is used, this compound ((N₂H₅)₂CO₃) is formed. google.com

The reaction of transition metal ammonium double sulphates with hydrazine hydrate in the air proceeds through a series of intermediates. ias.ac.in The presence of atmospheric carbon dioxide is crucial for the formation of the final hydrazido carbonate complex. ias.ac.in The proposed mechanism suggests an initial formation of hydrazinium metal sulphates, followed by the formation of metal hydroxo complexes, which then react with carbon dioxide to form the carbonate derivatives. ias.ac.in

Mechanistic studies of related reactions, such as the formation of aziridines catalyzed by iron enzymes, highlight the potential for complex reaction pathways involving intermediates like high-valent iron-oxo species that can initiate C-H bond cleavage. nih.gov While not directly analogous, these studies underscore the importance of investigating potential catalytic cycles and reactive intermediates in the formation of this compound, especially in the context of developing novel catalytic syntheses.

Precursor Materials Research for this compound Production

The choice of precursor materials is fundamental to the successful synthesis of this compound. The primary precursors are hydrazine and a source of carbonate, typically carbon dioxide. Research into precursor materials focuses on their purity, reactivity, and the development of alternative, potentially more sustainable or efficient, starting materials.

For the direct synthesis, liquid hydrazine and high-pressure carbon dioxide are the key precursors. google.comgoogle.com The purity of the hydrazine can influence the final product, and the use of excess carbon dioxide under pressure helps to drive the reaction towards the desired this compound. google.com

In the context of producing related nitrogen-containing compounds, various precursor strategies have been developed. For instance, the synthesis of nitrogen-containing carbon frameworks has utilized eutectic mixtures of phenols/ketones and urea (B33335) as liquid precursors. mpg.de This approach allows for the creation of well-defined structures and could inspire research into novel precursor systems for this compound that might offer better control over the final product's properties.

The use of single-source precursors, where both the metal and the pnictide element are present in the same molecule, has shown advantages in the synthesis of solid-state materials. rsc.org While not directly applicable to the ionic compound this compound, the principle of using a single molecule containing both the hydrazine and carbonate moieties could be a futuristic research direction.

Research into the synthesis of advanced materials often involves the careful selection and synthesis of high-purity precursor materials to achieve desired properties in the final product. researchgate.netnih.gov This principle is directly relevant to this compound production, where the quality of the hydrazine and carbon dioxide precursors will impact the purity and characteristics of the resulting compound.

| Precursor | Role in Synthesis | Key Considerations | Reference |

|---|---|---|---|

| Liquid Hydrazine | Primary reactant; source of the hydrazine moiety | Purity is important for product quality. | google.comgoogle.com |

| Carbon Dioxide | Primary reactant; source of the carbonate moiety | High pressure can enhance reaction rate and purity. | google.comgoogle.com |

| Transition Metal Ammonium Double Sulphates | Reacts with hydrazine hydrate to form metal-hydrazido carbonate complexes | The specific metal (Fe, Co, Ni) determines the final complex. | ias.ac.in |

| Hydrazine Hydrate | Reactant with transition metal salts | Reacts in the presence of atmospheric CO2. | ias.ac.in |

Structural and Compositional Characterization of Dihydrazinecarbonate

Advanced Spectroscopic Analysis Procedures for Dihydrazinecarbonate

A suite of advanced spectroscopic procedures is employed to build a complete picture of this compound's structure. Each technique probes different aspects of the molecule's composition and bonding, with the collective data allowing for a definitive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei. For this compound, ¹H NMR and ¹³C NMR would be the primary methods used.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. In a hypothetical ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the N-H protons of the hydrazine (B178648) moieties. The chemical shift (δ) of these protons would be influenced by the presence of the carbonate group and any hydrogen bonding. Spin-spin coupling could reveal the number of neighboring protons.

¹³C NMR Spectroscopy: This method provides information about the carbon framework of a molecule. A ¹³C NMR spectrum of this compound would be expected to show a signal for the carbonate carbon. The chemical shift of this carbon would be characteristic of a carbonyl group in a carbonate environment, typically appearing in the downfield region of the spectrum (around 160-170 ppm).

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| ¹H (N-H) | Variable | Singlet (broad) | Position is dependent on solvent, concentration, and temperature due to hydrogen exchange. |

| ¹³C (C=O) | ~165 | Singlet | Represents the central carbon of the carbonate group. |

This table represents predicted NMR data for this compound based on the analysis of similar functional groups.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy of this compound

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H bonds of the hydrazine groups and the C=O and C-O bonds of the carbonate group.

Key Vibrational Modes for this compound:

N-H Stretching: Typically observed as a broad band in the region of 3200-3400 cm⁻¹, indicative of the N-H bonds in the hydrazine moieties. The broadness suggests hydrogen bonding.

C=O Stretching: A strong, sharp absorption band is expected around 1650-1700 cm⁻¹ for the carbonyl group of the carbonate.

C-O Stretching: Absorptions corresponding to the C-O single bonds are expected in the 1000-1300 cm⁻¹ region.

N-H Bending: These vibrations typically appear in the 1550-1650 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3200-3400 | Medium-Strong, Broad |

| C=O | Stretching | 1650-1700 | Strong |

| N-H | Bending | 1550-1650 | Medium |

| C-O | Stretching | 1000-1300 | Medium-Strong |

This table outlines the expected characteristic infrared absorption bands for this compound.

Mass Spectrometry (MS) of this compound

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide its exact molecular weight. High-resolution mass spectrometry (HRMS) could be used to determine the precise molecular formula. Fragmentation patterns would also be observed, which could help to confirm the structure. Expected fragments might include the loss of a hydrazine molecule (N₂H₄) or carbon dioxide (CO₂).

| Ion | m/z (Mass-to-charge ratio) | Identity |

| [M]⁺ | 126.06 | Molecular Ion ((N₂H₅)₂CO₃) |

| [M - N₂H₄]⁺ | 94.04 | Fragment after loss of one hydrazine molecule |

| [M - 2(N₂H₄)]⁺ | 62.01 | Fragment after loss of two hydrazine molecules (Carbonic Acid) |

| [N₂H₅]⁺ | 33.04 | Hydrazinium (B103819) ion |

This table shows potential mass-to-charge ratios for the molecular ion and key fragments of this compound, assuming the structure (N₂H₅)₂CO₃.

Raman Spectroscopy Applications in this compound Studies

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It detects inelastic scattering of monochromatic light from a laser. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations that might be weak or absent in the IR spectrum. The symmetric stretching of the carbonate ion, for instance, would be expected to produce a strong Raman signal. Key expected Raman shifts would include:

Symmetric C-O Stretch (Carbonate): Around 1000-1100 cm⁻¹.

N-N Stretch (Hydrazine): Around 800-900 cm⁻¹.

X-ray Absorption Spectroscopy (XAS) for this compound

X-ray Absorption Spectroscopy (XAS) is a technique used to determine the local geometric and/or electronic structure of matter. XAS data is obtained by tuning the photon energy of an X-ray source and measuring the absorption coefficient of a sample.

For a simple compound like this compound, XAS could provide detailed information about the coordination environment and oxidation states of the constituent atoms (carbon, nitrogen, and oxygen). By analyzing the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions of the spectrum, researchers could determine bond lengths (e.g., C-O, C-N, N-N) and coordination numbers with high precision. This would be particularly valuable for confirming the geometry of the carbonate ion and its interaction with the hydrazinium cations in the solid state.

Diffraction and Scattering Methodologies for this compound Structural Determination

X-ray Diffraction (XRD) Analysis of this compound

No published studies detailing the use of X-ray Diffraction for the crystal structure determination, phase identification, or crystallinity analysis of this compound were found.

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) of this compound

There is no available literature on the use of SAXS or WAXS to investigate the nanoscale structure, particle size distribution, or degree of crystallinity of this compound.

Grazing-Incidence X-ray Scattering (GISAXS/GIWAXS) in this compound Research

No research could be located that employs GISAXS or GIWAXS for the surface or thin-film analysis of this compound.

Chromatographic Techniques for this compound Analysis and Purification

High-Performance Liquid Chromatography (HPLC) of this compound

A review of scientific databases yielded no methods or applications for the analysis or purification of this compound using HPLC.

Gas Chromatography (GC) of this compound

No literature is available describing the use of Gas Chromatography for the separation, identification, or quantification of this compound or its potential degradation products.

Column Chromatography for this compound Separation

Column chromatography serves as a critical purification technique in synthetic chemistry, enabling the isolation of a target compound from a mixture. This method operates on the principle of differential adsorption of components onto a solid stationary phase as a liquid mobile phase percolates through the column. For a polar compound like this compound, a polar stationary phase such as silica gel (SiO₂) or alumina (Al₂O₃) is typically employed.

The separation process involves dissolving the crude mixture containing this compound in a minimal amount of a suitable solvent and applying it to the top of the column. The mobile phase, or eluent, is then passed through the column. The choice of eluent is crucial; its polarity determines the rate at which compounds move down the column. A solvent system is selected, often guided by preliminary thin-layer chromatography, that allows for a clear separation of the desired compound from impurities. As the solvent flows through the column, components with weaker interactions with the stationary phase travel faster, while those with stronger interactions, like the polar this compound, move slower, thus achieving separation. The different fractions are collected sequentially as they exit the column, and the solvent is evaporated to yield the purified compounds.

Below is a hypothetical data table illustrating the parameters that might be used in the column chromatographic purification of this compound.

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase (Eluent) | Gradient of Methanol in Dichloromethane (e.g., 0% to 10% Methanol) |

| Analyte | Crude reaction mixture containing this compound |

| Elution Order | 1. Less polar impurities2. Dihydrazinecarbonate3. More polar impurities |

| Detection Method | Collection of fractions and analysis by TLC |

Thin Layer Chromatography (TLC) in this compound Studies

Thin-layer chromatography is a simple, rapid, and cost-effective analytical technique used to determine the purity of a compound and to monitor the progress of a chemical reaction. It operates on the same principles as column chromatography but on a smaller scale, utilizing a thin layer of adsorbent (like silica gel) coated on a plate of glass or aluminum.

In the context of this compound studies, a small spot of a solution of the compound is applied to the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the spot separate based on their differential affinity for the stationary and mobile phases.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. It is characteristic of a compound in a specific solvent system and can be used for identification purposes. For visualization, as many organic compounds are colorless, methods such as UV light or chemical stains are used.

The following table shows hypothetical Rf values for this compound in different solvent systems, which would be crucial for developing an effective separation method.

| Mobile Phase (Solvent System) | Rf Value of this compound | Observations |

| 100% Dichloromethane | 0.05 | Compound is highly retained by the stationary phase. |

| 5% Methanol in Dichloromethane | 0.30 | Moderate migration, suitable for separation. |

| 10% Methanol in Dichloromethane | 0.55 | Faster migration, good for eluting from a column. |

| 20% Methanol in Dichloromethane | 0.80 | Compound moves close to the solvent front. |

Elemental Analysis (EA) of this compound

Elemental analysis is a fundamental analytical technique that provides the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. This data is used to determine the empirical formula of a newly synthesized substance, which is the simplest whole-number ratio of atoms in the compound. For this compound (CH₆N₄O₂), elemental analysis provides a crucial verification of its composition and purity.

The analysis involves the combustion of a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a series of detectors that measure their quantities, from which the percentages of C, H, and N in the original sample can be calculated. The percentage of oxygen is typically determined by difference.

A comparison between the theoretically calculated elemental percentages and the experimentally obtained values is used to confirm the identity and purity of the this compound sample.

| Element | Theoretical Mass % in CH₆N₄O₂ | Experimental Mass % (Hypothetical) |

| Carbon (C) | 11.11% | 11.08% |

| Hydrogen (H) | 5.60% | 5.65% |

| Nitrogen (N) | 51.83% | 51.75% |

| Oxygen (O) | 29.60% | 29.52% |

Morphological Characterization of this compound Materials

The morphological characterization of this compound involves studying its particle size, shape, and surface texture. Techniques such as Scanning Electron Microscopy (SEM) are invaluable for this purpose. SEM provides high-resolution images of the sample's surface topography, revealing details about the crystal habit, aggregation, and surface features of the material.

For crystalline materials like this compound, morphological characteristics can influence important properties such as density, stability, and sensitivity. For instance, the presence of sharp edges or a high degree of surface roughness could potentially impact its handling and safety characteristics. A typical morphological analysis of a this compound sample might reveal well-defined crystalline structures, potentially in the form of prisms or plates. The particle size distribution can also be determined from SEM images, which is a critical parameter for quality control and for understanding the material's behavior in various applications. The observation of a uniform particle size and a consistent crystalline shape would generally indicate a high degree of purity and controlled crystallization conditions.

Computational and Theoretical Investigations of Dihydrazinecarbonate

Quantum Chemical Calculations for Dihydrazinecarbonate

No published studies detailing quantum chemical calculations specifically for this compound were found. Such calculations require a defined molecular geometry to solve the Schrödinger equation, which is not applicable to a salt mixture of this type.

Density Functional Theory (DFT) Studies of this compound

A thorough search for Density Functional Theory (DFT) studies on this compound yielded no results. DFT calculations, which are used to investigate the electronic structure of many-body systems, are performed on specific molecular or crystalline structures, for which there is no singular representation for this compound.

Molecular Modeling and Simulation of this compound Systems

No literature on the molecular modeling or simulation of this compound systems was identified. This includes the following sub-topics:

Predictive Models for this compound Behavior

No predictive models for the chemical or physical behavior of this compound were found in the scientific literature. Developing such models would necessitate foundational experimental and computational data which are currently unavailable.

Information regarding the chemical compound "this compound" is not available in the public domain, preventing the generation of a detailed scientific article.

Extensive searches for "this compound" across scientific databases and chemical literature have yielded no specific information on its reactivity and reaction pathways. Data concerning its decomposition studies, reaction kinetics, reaction mechanisms, involvement in redox processes, and acid-base chemistry could not be located.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline, including data tables and specific research findings. The complete absence of publicly available research on this specific compound precludes the creation of content for the following sections:

Reactivity and Reaction Pathways of Dihydrazinecarbonate

Acid-Base Chemistry of Dihydrazinecarbonate

Without any foundational research or published data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Coordination Chemistry of Dihydrazinecarbonate

Dihydrazinecarbonate as a Ligand in Metal Complexes

There is no scientific literature available to describe the role of this compound as a ligand in the formation of metal complexes.

Synthesis and Characterization of this compound Metal Complexes

No methods for the synthesis or techniques for the characterization of metal complexes involving this compound have been reported.

Electronic Structure and Bonding in this compound Coordination Compounds

The electronic structure and the nature of the chemical bonds within any potential this compound coordination compounds are unknown due to the absence of experimental or theoretical studies.

Stereochemistry and Isomerism of this compound Complexes

There is no information regarding the possible stereochemistry or isomeric forms of metal complexes containing this compound.

Dihydrazinecarbonate Derivatives Research

Synthesis and Structural Elucidation of Dihydrazinecarbonate Analogues

The synthesis of novel chemical entities is predicated on established methodologies and a clear understanding of the reactivity of precursor molecules. In the case of this compound analogues, the absence of documented synthetic routes for the core this compound structure makes the design of synthetic pathways for its derivatives a purely speculative exercise. Without proven methods for creating the foundational molecule, the exploration of its chemical space through the introduction of various functional groups remains theoretical. Furthermore, the structural elucidation of any potential analogues, which would typically involve techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, is impossible without physical samples to analyze.

Chemical Modifications of this compound for Derivatization

The process of creating derivatives involves the targeted chemical modification of a parent compound. This requires knowledge of the functional groups present in the parent molecule and their susceptibility to chemical transformation. As the definitive structure and reactivity of this compound are not described in the available literature, identifying potential sites for modification is not possible. Consequently, the development of strategies for derivatization cannot proceed.

Systematic Studies of this compound Derivative Libraries

The creation and study of derivative libraries are powerful tools in chemical and pharmaceutical research for the systematic exploration of how structural changes impact the properties of a molecule. The generation of such a library for this compound derivatives would require a robust and versatile synthetic methodology capable of producing a diverse set of analogues. Given the lack of a known synthetic pathway to the core structure, the assembly of a derivative library is not currently achievable.

Structure-Activity Relationships in this compound Derivatives

Understanding the structure-activity relationship (SAR) is a key objective in the development of new chemical compounds with specific biological or material properties. SAR studies correlate the specific structural features of a molecule with its observed activity. To conduct such studies, a set of derivatives with known structures and corresponding activity data is essential. Without the ability to synthesize and characterize this compound derivatives, and subsequently test their activities, the elucidation of any structure-activity relationships is impossible.

Applications of Dihydrazinecarbonate in Advanced Chemical Synthesis

Dihydrazinecarbonate in Inorganic Synthesis

Information regarding the use of this compound in inorganic synthesis is not available in the reviewed literature.

This compound in Organic Synthesis

There are no documented applications of this compound in organic synthesis found in the conducted research.

Catalytic Roles of this compound and its Derivatives

The catalytic roles of this compound and its derivatives are not described in the available scientific literature.

This compound in Material Science and Engineering

No information was found concerning the application of this compound in material science and engineering.

Due to the absence of any specific information or research findings on "this compound," it is not possible to generate data tables or a list of related chemical compounds as instructed.

Emerging Research Frontiers and Future Perspectives in Dihydrazinecarbonate Chemistry

Interdisciplinary Research Approaches Involving Dihydrazinecarbonate

The potential utility of this compound extends across various scientific disciplines, inviting collaborative and interdisciplinary research efforts. Its structural features, featuring both hydrogen-bond donors (N-H groups) and acceptors (carbonyl and amino groups), suggest its potential application in materials science and supramolecular chemistry . The formation of extended hydrogen-bonded networks could lead to the development of novel crystalline materials with interesting optical or electronic properties.

In the field of coordination chemistry , this compound can act as a versatile ligand for metal ions. The nitrogen atoms of the hydrazine (B178648) moieties possess lone pairs of electrons that can coordinate to metal centers, potentially forming a variety of coordination polymers and metal-organic frameworks (MOFs). The nature of the carbonate group could also influence the dimensionality and topology of these structures. Investigating the magnetic and catalytic properties of such coordination compounds represents a significant area for interdisciplinary research, bridging inorganic chemistry with materials science and catalysis.

Furthermore, the high nitrogen content of this compound makes it a candidate for exploration in the field of energetic materials . The decomposition of such compounds can release a significant amount of energy and gaseous products, a characteristic of interest for propellants and gas-generating agents. Collaborative research with physicists and engineers would be essential to characterize its energetic performance and ensure safe handling and application.

Challenges and Opportunities in this compound Research

Despite its potential, research into this compound faces several challenges. A primary hurdle is the limited availability of published data on its synthesis, stability, and reactivity. Establishing reliable and scalable synthetic routes is a fundamental prerequisite for any further investigation. The inherent reactivity of hydrazine, a known reducing agent and a high-energy compound, necessitates careful handling and specialized laboratory procedures.

However, these challenges are intrinsically linked to significant opportunities. The development of novel synthetic methodologies for this compound could open up new avenues in synthetic chemistry. A key opportunity lies in exploring its reactivity as a precursor to other valuable chemical entities. For instance, it could serve as a building block for the synthesis of complex heterocyclic compounds or as a starting material for the preparation of novel polymers with unique properties.

The potential for this compound to act as a hydrogen storage material also presents a compelling research opportunity. The high gravimetric density of hydrogen in hydrazine and its derivatives is a subject of ongoing research. Investigating the conditions under which this compound can controllably release hydrogen could have significant implications for clean energy technologies.

Integration of Advanced Analytical and Computational Methodologies for this compound Studies

A thorough understanding of the structure, properties, and behavior of this compound necessitates the application of advanced analytical and computational techniques.

Advanced Analytical Methodologies:

| Analytical Technique | Information Gained |

| Single-Crystal X-ray Diffraction | Precise determination of the three-dimensional molecular structure, bond lengths, bond angles, and intermolecular interactions. |

| Powder X-ray Diffraction | Phase identification, purity assessment, and structural analysis of polycrystalline samples. |

| Fourier-Transform Infrared (FTIR) and Raman Spectroscopy | Identification of functional groups (N-H, C=O, C-N) and characterization of vibrational modes, providing insights into bonding and structure. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the molecular structure in solution, including the connectivity of atoms and the chemical environment of protons and carbon atoms. |

| Thermal Analysis (TGA/DSC) | Evaluation of thermal stability, decomposition pathways, and energetic properties. |

| Mass Spectrometry | Determination of the molecular weight and fragmentation patterns, aiding in structural confirmation. |

Computational Methodologies:

Computational chemistry offers powerful tools to complement experimental studies and predict the properties of this compound.

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Calculation of optimized molecular geometry, electronic structure, vibrational frequencies, and thermochemical properties. |

| Molecular Dynamics (MD) Simulations | Investigation of the dynamic behavior of the molecule, including conformational changes and intermolecular interactions in condensed phases. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of the nature of chemical bonds and non-covalent interactions within the molecule and in its crystal lattice. |

By integrating these advanced analytical and computational methods, researchers can gain a comprehensive understanding of this compound at both the molecular and bulk levels, paving the way for its rational design and application.

Sustainable Chemistry Considerations in this compound Research

In line with the principles of green chemistry, the future of this compound research must be guided by sustainability considerations. This involves developing environmentally benign synthetic routes that minimize waste and avoid the use of hazardous reagents and solvents.

One key aspect is the exploration of "green" synthetic methods . This could involve utilizing water as a solvent, employing catalytic routes to improve atom economy, and exploring mechanochemical synthesis to reduce solvent usage. The starting materials themselves should ideally be derived from renewable resources.

Furthermore, the entire life cycle of this compound and its potential products must be considered. This includes assessing its biodegradability and potential environmental impact. Designing applications where the compound can be recycled or where its decomposition products are non-toxic is a crucial long-term goal. For example, if used in a catalytic cycle, ensuring the high stability and recyclability of the this compound-based catalyst would be a prime example of sustainable design. The principles of sustainable chemistry will be paramount in determining whether this compound can transition from a laboratory curiosity to a compound with real-world, beneficial applications.

Q & A

Basic: What are the methodological steps to synthesize dihydrazinecarbonate with high purity?

Answer:

Synthesis of this compound requires strict control of reaction conditions to avoid byproducts. Key steps include:

- Anhydrous environment : Use inert gas (e.g., argon) to minimize hydrolysis and oxidation .

- Reagent stoichiometry : Optimize molar ratios of hydrazine and carbonyl precursors to prevent incomplete reactions .

- Purification : Employ column chromatography or recrystallization in ethanol/water mixtures to isolate pure crystals. Validate purity via melting point analysis and HPLC (≥99% purity threshold) .

Advanced: How can density functional theory (DFT) predict hydrogen bonding interactions in this compound crystals?

Answer:

DFT calculations model the electronic structure and intermolecular forces in crystalline this compound:

- Geometry optimization : Use software like Gaussian or ORCA to minimize energy states and determine bond lengths (e.g., N–H···O bonds ≈ 2.8–3.0 Å) .

- Lattice energy analysis : Calculate hydrogen bond strengths (e.g., 20–30 kJ/mol) to predict thermal stability .

- Validation : Compare computational results with experimental XRD data (e.g., CCDC 2032776) to resolve discrepancies in bond angles or packing motifs .

Basic: Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

Answer:

- X-ray diffraction (XRD) : Resolve crystal symmetry (e.g., monoclinic vs. orthorhombic systems) and unit cell parameters .

- Infrared (IR) spectroscopy : Identify functional groups (e.g., N–H stretch at 3300 cm⁻¹, C=O at 1700 cm⁻¹) .

- Nuclear magnetic resonance (NMR) : Confirm molecular structure via ¹³C and ¹H chemical shifts (e.g., carbonyl carbon at ~160 ppm) .

Advanced: How should researchers reconcile contradictory toxicity data for this compound in environmental studies?

Answer:

Address discrepancies through systematic methods:

- Literature meta-analysis : Compare studies (e.g., ATSDR reports) for variables like exposure duration, species models, and detection limits .

- Statistical normalization : Adjust for differences in experimental conditions (e.g., LD₅₀ ranges from 200–500 mg/kg in rodents) using regression models .

- Mechanistic studies : Conduct in vitro assays (e.g., Ames test) to isolate genotoxic vs. metabolic pathways .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .

- Ventilation : Maintain airflow ≥0.5 m/s to avoid inhalation of particulate matter .

- Waste disposal : Neutralize residues with dilute acetic acid before disposal in designated hazardous waste containers .

Advanced: What experimental strategies improve reproducibility of this compound synthesis under variable humidity?

Answer:

- Environmental control : Use gloveboxes with <5% humidity for moisture-sensitive steps .

- Kinetic monitoring : Track reaction progress via in situ Raman spectroscopy to identify humidity-induced side reactions (e.g., hydrazone formation) .

- Robustness testing : Repeat syntheses across seasons to quantify yield fluctuations (±5–10%) and adjust reagent concentrations accordingly .

Basic: How can researchers validate the thermal stability of this compound for storage applications?

Answer:

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (e.g., ~150°C) under nitrogen .

- Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., endothermic peaks at melting points) .

- Long-term stability tests : Store samples at 25°C/60% RH and monitor purity via HPLC monthly for 12 months .

Advanced: What interdisciplinary approaches resolve spectral interference in this compound analysis?

Answer:

- Chromatographic coupling : Use LC-MS/MS to distinguish this compound from isomers (e.g., diphenyldiazene) via unique fragmentation patterns .

- Chemometric modeling : Apply principal component analysis (PCA) to deconvolute overlapping IR or UV-Vis peaks .

- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to track hydrazine moieties in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.